molecular formula C15H24N2O B7521043 N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine

Cat. No.: B7521043
M. Wt: 248.36 g/mol
InChI Key: YDHPDOWZYSMMLE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a propan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Formation of Piperidine Ring: The alcohol is then reacted with a suitable amine to form the piperidine ring. This step may involve cyclization reactions under acidic or basic conditions.

    Substitution with Propan-2-yl Group: Finally, the piperidine derivative is alkylated with a propan-2-yl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the methoxy group and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12(2)17-10-8-14(9-11-17)16-13-4-6-15(18-3)7-5-13/h4-7,12,14,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPDOWZYSMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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